Acryloyl-PEG4-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

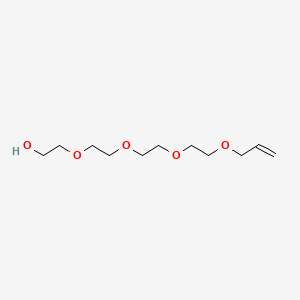

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h2,12H,1,3-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTWTGQGRPPFKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435873 | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26150-06-1 | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Acryloyl-PEG4-OH for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the molecular weight and characterization of Acryloyl-PEG4-OH, a versatile heterobifunctional linker critical in bioconjugation, hydrogel formation, and drug delivery systems. This document outlines detailed experimental protocols for its characterization and application, alongside a logical workflow for its use in creating hydrogel scaffolds for biomedical research.

Core Properties of this compound

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) derivative containing an acrylate (B77674) group at one terminus and a hydroxyl group at the other. The acrylate group is amenable to polymerization reactions, particularly Michael-type additions and photopolymerization, while the hydroxyl group can be further functionalized for the conjugation of biomolecules.

Quantitative Data Summary

The key molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 234.29 g/mol | [1] |

| Molecular Formula | C11H22O5 | [1] |

| CAS Number | 26150-06-1 | [1][2] |

Experimental Protocols

Accurate characterization of this compound is crucial for its effective use. The following are detailed methodologies for common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of this compound and verify the presence of both the acrylate and hydroxyl functionalities.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or DMSO-d6).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

Typical chemical shifts (δ) to observe are:

-

-

Data Analysis: Integrate the signals corresponding to the acrylate and PEG protons to confirm the ratio of these groups. The presence of all expected peaks with appropriate integrations confirms the structure.

Mass Spectrometry (MS) for Molecular Weight Determination

Objective: To determine the exact molecular weight of this compound, confirming its purity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Analysis:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Look for the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺, [M+K]⁺).

-

-

Data Analysis: The measured mass-to-charge ratio (m/z) of the most abundant ion corresponding to the protonated molecule should match the calculated molecular weight of this compound (234.29 g/mol ) plus the mass of a proton.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To assess the purity of the this compound sample.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a suitable detector (e.g., UV-Vis, Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD)).

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water and acetonitrile is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) for the acrylate group, or RI/ELSD for universal detection.

-

-

Data Analysis: A pure sample should exhibit a single major peak in the chromatogram. The peak area percentage can be used to quantify the purity.

Application Workflow: Hydrogel Formation

This compound is a precursor for forming hydrogels, which are widely used as scaffolds in tissue engineering and for controlled drug release. The following diagram illustrates the workflow from the characterized molecule to the formation of a hydrogel via two common methods: Michael-type addition and photopolymerization.

Caption: Workflow for hydrogel formation using this compound.

Experimental Protocol for Hydrogel Formation via Michael-Type Addition

Objective: To form a hydrogel by reacting this compound with a thiol-containing crosslinker.

Methodology:

-

Prepare Precursor Solutions:

-

Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Separately, dissolve a multi-thiol crosslinker (e.g., dithiothreitol (B142953) or a thiol-terminated PEG) in the same buffer.

-

-

Initiate Crosslinking:

-

Mix the two precursor solutions.

-

Add a base catalyst (e.g., triethanolamine) to initiate the Michael-type addition reaction.[5]

-

-

Gelation:

-

Allow the mixture to stand at room temperature. Gelation time can be tuned by adjusting the concentration of reactants and catalyst.[5]

-

Experimental Protocol for Hydrogel Formation via Photopolymerization

Objective: To form a hydrogel using UV light to initiate the polymerization of the acrylate groups.

Methodology:

-

Prepare Precursor Solution:

-

Dissolve this compound in a biocompatible buffer.

-

Add a photoinitiator (e.g., Irgacure 2959) to the solution and mix thoroughly until dissolved.

-

-

Polymerization:

-

Place the precursor solution into a mold of the desired shape.

-

Expose the solution to UV light (e.g., 365 nm) for a specified duration.[6] The exposure time will depend on the concentration of the photoinitiator and the intensity of the UV source.

-

-

Post-Polymerization:

-

After polymerization, the resulting hydrogel can be washed with buffer to remove any unreacted components.

-

References

- 1. This compound|26150-06-1|MSDS [dcchemicals.com]

- 2. 26150-06-1|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

Acryloyl-PEG4-OH: A Comprehensive Technical Guide for Advanced Drug Development

CAS Number: 26150-06-1

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on Acryloyl-PEG4-OH. It details the molecule's properties, synthesis, and key applications, with a focus on its role in the development of advanced therapeutics such as PROTACs and specialized hydrogel formulations.

Core Properties and Specifications

This compound is a heterobifunctional molecule featuring an acrylate (B77674) group on one end and a hydroxyl group on the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts both reactivity and hydrophilicity, making it a versatile tool in bioconjugation and polymer chemistry.

| Property | Value | Reference |

| CAS Number | 26150-06-1 | [1] |

| Molecular Formula | C₁₁H₂₂O₅ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Appearance | Solid | |

| Storage Conditions | -20°C (powder), -80°C (in solvent) | |

| Solubility | Soluble in water and aqueous buffers, DMF, DMSO, chloroform, methylene (B1212753) chloride. Less soluble in alcohol and toluene (B28343). Not soluble in ether. |

Synthesis and Characterization

The synthesis of this compound and similar PEG-acrylate derivatives typically involves the reaction of a PEG molecule with acryloyl chloride in the presence of a base.

General Synthesis Protocol for PEG-Acrylates

A general method for the synthesis of poly(ethylene glycol) diacrylate (PEGDA) involves dissolving poly(ethylene glycol) in toluene and removing water through azeotropic distillation. Triethylamine (B128534) is then added, followed by the dropwise addition of acryloyl chloride in anhydrous dichloromethane (B109758). The molar ratio of PEG, acryloyl chloride, and triethylamine is typically 1:4:4. The reaction mixture is stirred, and the resulting product is purified.[2][3]

Characterization:

-

Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy is used to confirm the structure and determine the degree of acrylation. Key signals for acrylated PEGs include peaks corresponding to the vinyl protons (CH₂=CH–) typically observed in the range of 5.8-6.5 ppm and the methylene protons adjacent to the ester oxygen (–CH₂OCO–) around 4.3 ppm. The large peak from the PEG backbone (–OCH₂–CH₂–) is usually found around 3.5-3.7 ppm.[2][4][5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of this compound. Due to the lack of a strong chromophore, a charged aerosol detector (CAD) or a refractive index detector (RID) is often used for detection.[6][] Size-exclusion chromatography (SEC) can also be used to analyze the molecular weight distribution of PEGylated products.[6]

Key Applications in Drug Development

The unique properties of this compound make it a valuable component in several areas of drug development, primarily in the formation of hydrogels for drug delivery and as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).

Hydrogel Formation for Controlled Release

The acrylate group of this compound allows for its polymerization, often via photo-initiation, to form hydrogels. These hydrogels can encapsulate therapeutic agents, providing a matrix for their sustained and controlled release. The hydrophilic PEG spacer enhances the water content of the hydrogel, improving its biocompatibility.

Experimental Workflow: Hydrogel Formation

Caption: Workflow for UV-initiated hydrogel formation using this compound.

PROTAC Linker Synthesis

This compound serves as a versatile starting material for the synthesis of PROTAC linkers. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in the stability, solubility, and efficacy of the PROTAC. The PEG component of this compound enhances the solubility and cell permeability of the resulting PROTAC.[1][8][9][10]

The hydroxyl group of this compound can be functionalized to introduce other reactive groups, such as amines or azides, which can then be used to conjugate to the E3 ligase ligand and the target protein binder.

Logical Relationship: PROTAC Synthesis Strategy

Caption: Logical workflow for the synthesis of a PROTAC using an this compound derived linker.

Experimental Protocols

While specific protocols for this compound are often proprietary, the following are representative methods for similar PEG-based molecules that can be adapted.

General Protocol for Photo-polymerization of PEG-Acrylate Hydrogels

-

Prepare a precursor solution by dissolving the Acryloyl-PEG-OH macromer and a photoinitiator (e.g., 0.05% w/v Irgacure 2959) in a suitable aqueous buffer (e.g., PBS) or cell culture medium.[11]

-

If encapsulating a therapeutic, add it to the precursor solution at the desired concentration.

-

Pipette the precursor solution into a mold of the desired shape and size.

-

Expose the solution to UV light (e.g., 365 nm) for a sufficient duration (typically 5-10 minutes) to induce polymerization and hydrogel formation.[11][12]

-

After polymerization, the hydrogel can be swelled in a suitable buffer to remove any unreacted components.

General Protocol for Bioconjugation via the Hydroxyl Group

The hydroxyl group of this compound can be activated for subsequent conjugation reactions.

-

Activation (e.g., Tosylation): Dissolve the this compound in anhydrous dichloromethane (DCM). Add triethylamine (TEA) and cool the solution to 0°C. Add p-toluenesulfonyl chloride (TsCl) and stir the reaction. The resulting tosylated PEG-acrylate is more reactive towards nucleophiles.

-

Nucleophilic Substitution: The activated PEG-acrylate can then be reacted with a molecule containing a nucleophilic group, such as an amine-containing E3 ligase ligand, in a suitable solvent like DMF with a base like DIPEA.[10]

Conclusion

This compound is a highly valuable and versatile molecule for researchers in drug development and materials science. Its well-defined structure, combining a reactive acrylate group with a hydrophilic PEG spacer and a modifiable hydroxyl group, provides a powerful platform for the creation of advanced drug delivery systems and targeted protein degraders. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling scientists to leverage its potential in their research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. nichd.nih.gov [nichd.nih.gov]

- 12. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Acryloyl-PEG4-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Acryloyl-PEG4-OH, a heterobifunctional linker commonly utilized in bioconjugation, hydrogel formation, and drug delivery systems. This document details the chemical principles, experimental protocols, purification strategies, and characterization methods for this important compound.

Introduction

This compound, also known as tetraethylene glycol monoacrylate, is a valuable crosslinking agent and chemical intermediate. Its structure comprises a terminal acrylate (B77674) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. This unique combination of functionalities allows for a wide range of applications. The acrylate group can participate in radical-mediated polymerization or Michael addition reactions with thiol-containing molecules. The hydroxyl group can be further functionalized, for example, by esterification or conversion to other reactive moieties. The PEG4 spacer imparts water solubility and biocompatibility to the conjugates.

Synthesis of this compound

The synthesis of this compound involves the selective mono-acylation of tetraethylene glycol with acryloyl chloride. The primary challenge in this synthesis is to control the reaction to favor the formation of the mono-substituted product over the di-substituted byproduct, tetraethylene glycol diacrylate.

Chemical Reaction

The overall reaction is an esterification where one of the hydroxyl groups of tetraethylene glycol reacts with acryloyl chloride in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (B128534) (TEA), which acts as a scavenger for the hydrochloric acid byproduct.

Experimental Protocol

This protocol is adapted from general procedures for the acylation of polyethylene (B3416737) glycols. Optimization may be required to maximize the yield of the mono-acrylated product.

Materials:

-

Tetraethylene glycol (TEG)

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution of Reactants: Tetraethylene glycol is dissolved in anhydrous dichloromethane. A molar excess of tetraethylene glycol is used to favor mono-acylation. A typical molar ratio of tetraethylene glycol to acryloyl chloride is 3:1 to 5:1. Triethylamine (1.1 to 1.5 equivalents relative to acryloyl chloride) is then added to the solution.

-

Addition of Acryloyl Chloride: The reaction mixture is cooled to 0 °C in an ice bath. Acryloyl chloride, dissolved in a small amount of anhydrous dichloromethane, is added dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude product is a mixture of unreacted tetraethylene glycol, the desired this compound, and the di-substituted byproduct, tetraethylene glycol diacrylate. Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is effective in separating the components.

Data Presentation

The following table summarizes the key properties of the starting material and the expected product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Tetraethylene Glycol | C₈H₁₈O₅ | 194.23 | 327.3 | 1.125 |

| Acryloyl Chloride | C₃H₃ClO | 90.51 | 75-76 | 1.114 |

| This compound | C₁₁H₂₀O₆ | 248.27 | N/A | N/A |

| Tetraethylene Glycol Diacrylate | C₁₄H₂₂O₇ | 302.32 | >200 | 1.116 |

Characterization

The successful synthesis and purification of this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is the most informative tool for confirming the structure. Key expected chemical shifts (in CDCl₃) are:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.4 | dd | 1H | Acrylate vinyl proton (trans to C=O) |

| ~6.1 | dd | 1H | Acrylate vinyl proton (geminal) |

| ~5.8 | dd | 1H | Acrylate vinyl proton (cis to C=O) |

| ~4.3 | t | 2H | -CH₂-O-C=O |

| ~3.6-3.8 | m | 14H | PEG backbone protons (-O-CH₂-CH₂-O-) and -CH₂-OH |

| ~2.5 (broad) | s | 1H | -OH |

The presence of the three distinct acrylate vinyl protons and the downfield shift of the methylene (B1212753) protons adjacent to the newly formed ester bond are key indicators of successful acylation. The integration of the acrylate protons relative to the PEG backbone protons can be used to confirm the mono-substitution.

¹³C NMR: The carbon NMR spectrum provides complementary structural information.

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O (ester) |

| ~131 | =CH₂ (acrylate) |

| ~128 | =CH- (acrylate) |

| ~72.5 | -CH₂-O-C=O |

| ~70-71 | PEG backbone CH₂ |

| ~69 | -CH₂-CH₂-O-C=O |

| ~61.7 | -CH₂-OH |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected [M+Na]⁺ ion for this compound would be observed at m/z 271.15.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve selective mono-acylation. This guide provides a foundational protocol and characterization data to aid researchers in the successful preparation and validation of this versatile chemical tool. Proper purification and thorough characterization are crucial to ensure the quality and performance of the final product in downstream applications.

Navigating the Solution: A Technical Guide to Acryloyl-PEG4-OH Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Acryloyl-PEG4-OH in common organic solvents. Understanding the solubility of this important bioconjugation reagent is critical for its effective use in research, diagnostics, and the development of targeted drug delivery systems. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes known information for structurally similar short-chain polyethylene (B3416737) glycol (PEG) derivatives to provide a robust predictive framework. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility parameters in their specific solvent systems.

Core Concepts: Predicting Solubility

The principle of "like dissolves like" is fundamental to predicting the solubility of this compound.[1] As a molecule with a hydrophilic polyethylene glycol chain and a terminal hydroxyl group, it exhibits a polar nature. This polarity dictates its miscibility with other polar solvents. The acryloyl group, while reactive, does not significantly alter the overall polarity of the molecule in the context of solubility in common organic solvents.

Short-chain PEG derivatives are generally soluble in a range of polar organic solvents.[2] This is attributed to the ability of the ether oxygens in the PEG backbone to form hydrogen bonds with protic solvents and participate in dipole-dipole interactions with aprotic polar solvents. Conversely, their solubility in non-polar organic solvents is limited.

Qualitative Solubility of this compound and Related Compounds

Based on the known solubility of closely related short-chain PEG-hydroxyl compounds, the expected solubility profile of this compound is summarized in the table below. It is important to note that these are qualitative assessments and empirical testing is recommended for precise quantitative values.

| Solvent | Chemical Class | Expected Solubility of this compound | Rationale for Prediction |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Soluble / Miscible | High polarity and ability to act as a hydrogen bond acceptor.[3] |

| Dimethylformamide (DMF) | Aprotic Polar | Soluble / Miscible | High polarity and similar properties to DMSO.[2][3] |

| Dichloromethane (DCM) | Chlorinated | Soluble | Moderate polarity allows for dissolution of polar PEG chains.[2][3] |

| Chloroform | Chlorinated | Soluble | Similar to DCM, its polarity is sufficient to solvate the PEG chain.[3] |

| Tetrahydrofuran (THF) | Ether | Soluble | As a polar ether, it is a good solvent for PEG derivatives.[4] |

| Methanol | Protic Polar (Alcohol) | Soluble | Capable of hydrogen bonding with the PEG chain and hydroxyl group.[3][4] |

| Ethanol | Protic Polar (Alcohol) | Soluble | Similar to methanol, it readily forms hydrogen bonds.[2] |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble / Insoluble | Non-polar nature makes it a poor solvent for the polar PEG chain.[2] |

| Hexane | Aliphatic Hydrocarbon | Insoluble | Very low polarity, making it incompatible with the hydrophilic PEG. |

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

To obtain precise quantitative solubility data for this compound in a specific organic solvent, the shake-flask method is a reliable and widely accepted technique.[5][6] This method is recognized by international standards, including those from the Organisation for Economic Co-operation and Development (OECD).[7][8][9]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps (B75204) and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[10] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid. This step should be performed at the same temperature as the equilibration to avoid changes in solubility.

-

-

Sample Collection and Filtration:

-

Carefully withdraw the supernatant using a syringe, avoiding disturbance of the solid pellet.

-

Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial. This step is critical to remove any remaining solid particulates that could lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

Calculate the original concentration of this compound in the undiluted filtrate, accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

This compound, a valuable tool in bioconjugation and drug delivery, demonstrates solubility characteristics typical of short-chain, polar PEG derivatives. It is expected to be readily soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents, with limited solubility in non-polar hydrocarbons. For applications requiring precise concentration control, empirical determination of solubility is strongly recommended. The provided shake-flask method offers a standardized and reliable protocol for obtaining these critical quantitative data, ensuring the successful application of this compound in your research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. acri.gov.tw [acri.gov.tw]

- 8. filab.fr [filab.fr]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

Acryloyl-PEG4-OH: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Acryloyl-PEG4-OH is a heterobifunctional polymer belonging to the polyethylene (B3416737) glycol (PEG) family. Its unique structure, featuring a reactive acrylate (B77674) group at one end and a hydroxyl group at the other, connected by a 4-unit PEG spacer, makes it a versatile tool in biomedical research and drug development. This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications of this compound

This compound is primarily utilized as a building block for the creation of hydrogels and for the bioconjugation of molecules. Its properties make it particularly valuable in the fields of drug delivery, tissue engineering, and regenerative medicine.

-

Hydrogel Formation: The acrylate group of this compound can readily undergo polymerization, typically through free-radical initiation (e.g., photopolymerization), to form crosslinked hydrogel networks.[1][2] These hydrogels are highly hydrophilic, biocompatible, and can be engineered to have a wide range of mechanical properties.[3][4] The PEG component imparts protein resistance, reducing non-specific interactions with cells and proteins.[2]

-

Bioconjugation: The hydroxyl group provides a reactive site for the covalent attachment of various biomolecules, such as peptides, proteins, and drugs. This allows for the functionalization of hydrogels and other materials to elicit specific biological responses. For instance, the immobilization of the RGD (arginine-glycine-aspartic acid) peptide sequence can promote cell adhesion to an otherwise bio-inert hydrogel.[5][6]

-

Drug Delivery: Hydrogels formulated from this compound can serve as depots for the controlled release of therapeutic agents.[1] The mesh size of the hydrogel network, which can be tuned by varying the polymer concentration and crosslinking density, governs the diffusion and release kinetics of encapsulated drugs.[3] The hydroxyl group can also be used to covalently link drugs to the hydrogel, allowing for release to be controlled by the cleavage of a labile bond.

Quantitative Data: Mechanical Properties of PEG-Acrylate Hydrogels

The mechanical properties of hydrogels are critical for their application, especially in tissue engineering where they should ideally mimic the stiffness of the target tissue. The following table summarizes the mechanical properties of PEG-diacrylate (PEGDA) hydrogels, which serve as a relevant proxy for hydrogels formed from this compound. The compressive modulus of these hydrogels can be tuned by altering the PEG molecular weight and concentration.

| PEGDA Molecular Weight (kDa) | Polymer Concentration (wt%) | Compressive Modulus (kPa) | Reference |

| 3.4 | 10 | 100 - 300 | [4] |

| 3.4 | 20 | 500 - 1000 | [4] |

| 6 | 10 | 50 - 150 | [4] |

| 10 | 10 | 20 - 80 | [4] |

| 10 | 20 | 100 - 300 | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

Tetraethylene glycol (PEG4-OH)

-

Acryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Dissolve tetraethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 15 minutes.

-

Slowly add acryloyl chloride (1.05 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Precipitate the product by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration and dry it under vacuum.

-

Characterize the final product using ¹H NMR and HPLC to confirm its structure and purity.

Protocol 2: Photopolymerization of this compound Hydrogels

This protocol describes the formation of a hydrogel from this compound using photopolymerization.

Materials:

-

This compound

-

Photoinitiator (e.g., Irgacure 2959)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV light source (365 nm)

Procedure:

-

Dissolve this compound in PBS to the desired concentration (e.g., 10% w/v).

-

Add the photoinitiator to the polymer solution at a concentration of 0.05% (w/v) and dissolve completely.

-

Pipette the precursor solution into a mold of the desired shape and size.

-

Expose the solution to UV light (365 nm) for a sufficient time to ensure complete crosslinking (typically 5-10 minutes, depending on the light intensity and sample thickness).

-

After polymerization, gently remove the hydrogel from the mold.

-

Swell the hydrogel in PBS to remove any unreacted components.

Protocol 3: Bioconjugation of RGD Peptide to an this compound Hydrogel

This protocol details the conjugation of a cysteine-containing RGD peptide to a pre-formed this compound hydrogel via a Michael-type addition reaction.[7]

Materials:

-

Pre-formed this compound hydrogel

-

Cysteine-containing RGD peptide (e.g., CGRGDS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) for quantification (optional)

Procedure:

-

Swell the this compound hydrogel in PBS.

-

Prepare a solution of the cysteine-containing RGD peptide in PBS at the desired concentration.

-

Immerse the swollen hydrogel in the peptide solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation. The thiol group of the cysteine will react with the acrylate groups on the hydrogel surface and within the polymer network.

-

After the reaction, wash the hydrogel extensively with PBS to remove any unreacted peptide.

-

(Optional) The amount of conjugated peptide can be quantified by measuring the decrease in the concentration of free thiol groups in the supernatant using Ellman's reagent.

Mandatory Visualizations

Chemical Structure and Polymerization of this compound

Caption: Polymerization of this compound into a crosslinked hydrogel network.

Experimental Workflow for Hydrogel-Based Drug Delivery

Caption: A typical experimental workflow for creating and evaluating a drug-eluting hydrogel.

RGD-Functionalized Hydrogel and Integrin Signaling Pathway

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety of Acryloyl-PEG4-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for Acryloyl-PEG4-OH (CAS No: 26150-06-1), a commonly used reagent in bioconjugation, hydrogel formation, and drug delivery systems. Understanding the potential hazards and proper handling procedures is critical to ensure laboratory safety and experimental integrity. This document synthesizes available Safety Data Sheet (SDS) information, provides structured data for quick reference, outlines standard experimental protocols for safe handling, and presents logical workflows for safety procedures.

Section 1: GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is important to note that classifications may vary slightly between suppliers. The primary hazards identified are:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

-

Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

-

Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

GHS Label Elements:

-

Pictogram:

-

Health Hazard

-

Environmental Hazard

-

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P273: Avoid release to the environment.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P330: Rinse mouth.[1]

-

P391: Collect spillage.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

It is noteworthy that some suppliers classify this compound as not a hazardous substance or mixture. Given the conflicting classifications, it is prudent to handle the material with the assumption that the more stringent classification is accurate.

Section 2: Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. Much of the specific experimental data is not available in the public domain; in such cases, "No data available" is indicated.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C11H22O5 | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Appearance | Solid | [1] |

| Odor | No data available | [1] |

| pH | No data available | [1] |

| Melting/Freezing Point | No data available | [1] |

| Boiling Point/Range | No data available | [1] |

| Flash Point | No data available | [1] |

| Solubility | Soluble in DMSO, DMF, chloroform, and dichloromethane. | [2] |

Table 2: Toxicological Information

| Endpoint | Value | Species | Source |

| Acute Oral Toxicity | Category 4 | N/A | [1] |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA. | N/A |

Table 3: Exposure Controls and Personal Protection

| Control Parameter | Recommendation | Source |

| Engineering Controls | Ensure adequate ventilation. Provide accessible safety shower and eye wash station. | [1] |

| Eye/Face Protection | Safety goggles with side-shields. | [1] |

| Hand Protection | Protective gloves. Inspect prior to use. | [1] |

| Skin and Body Protection | Impervious clothing. | [1] |

| Respiratory Protection | Suitable respirator. Use type N95 (US) or type P1 (EN 143) dust masks if desired. | [1][2] |

Section 3: Experimental Protocols for Safe Handling

Detailed experimental protocols for this compound are not explicitly published. However, based on its chemical nature as a PEGylated acrylate, the following standard procedures are recommended.

3.1 General Handling and Storage Protocol

-

Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Store at -20°C for powder form or -80°C when in solvent.[1] Keep away from direct sunlight and sources of ignition.[1]

-

Ventilation: Use only in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

-

Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1] Change contaminated clothing promptly.

3.2 Spill or Leak Cleanup Protocol

-

Immediate Action: Evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors.

-

Containment: For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, gently sweep or collect with a wet cloth to avoid dust formation.[3]

-

Collection: Place the spilled material and contaminated absorbent into a suitable, labeled container for disposal.[3]

-

Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

-

Waste Disposal: Dispose of the contaminated material as hazardous waste according to local, state, and federal regulations.[1]

Section 4: Visualized Safety Workflows

The following diagrams, generated using Graphviz, illustrate key safety-related workflows for handling this compound.

Caption: Chemical safety assessment workflow for this compound.

Caption: Exposure routes and corresponding first aid measures.

Caption: Decision-making flowchart for a chemical spill.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of Acryloyl-PEG4-OH with Thiols

This technical guide provides a comprehensive overview of the reactivity of this compound with thiol-containing molecules. The core of this conjugation chemistry lies in the thiol-Michael addition reaction, a robust and versatile method widely employed in bioconjugation, hydrogel formation, and surface modification. This document details the reaction mechanism, influencing factors, quantitative data, and experimental protocols relevant to researchers in drug development and materials science.

Core Reaction Mechanism: The Thiol-Michael Addition

The fundamental reaction between an acryloyl group and a thiol is a Michael-type addition, also known as a conjugate addition. In this reaction, the thiol acts as a nucleophile and attacks the β-carbon of the electron-deficient acrylate. The reaction is typically base-catalyzed, as a base is required to deprotonate the thiol (R-SH) into the more nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the acrylate, leading to the formation of a stable thioether bond.

The thiol-acrylate reaction is a popular "click" chemistry reaction due to its high efficiency, specificity, and mild reaction conditions.[1] It proceeds readily in aqueous environments under physiological conditions, making it highly suitable for bioconjugation applications.[2]

References

An In-depth Technical Guide to the Hydrophilic Spacer: Acryloyl-PEG4-OH

For researchers, scientists, and professionals in the field of drug development, the strategic selection of linker molecules is paramount to the success of novel therapeutics. Among the diverse array of available options, Acryloyl-PEG4-OH has emerged as a versatile and highly valuable hydrophilic spacer. Its unique combination of a reactive acryloyl group, a flexible tetra-polyethylene glycol (PEG4) chain, and a terminal hydroxyl group provides a powerful tool for the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and hydrogels. This technical guide delves into the core properties, applications, and experimental considerations of this compound.

Core Properties and Specifications

This compound is a well-defined, monodisperse PEG linker that offers significant advantages in bioconjugation and drug delivery. The presence of the hydrophilic PEG4 chain enhances the aqueous solubility of conjugated molecules, a critical attribute for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] This often translates to increased stability, longer circulation times, and reduced immunogenicity of the final product.[1]

Physicochemical Characteristics

A clear understanding of the physicochemical properties of this compound is essential for its effective implementation in experimental design.

| Property | Value | Reference |

| Chemical Formula | C11H22O5 | [3] |

| Molecular Weight | 234.29 g/mol | [3] |

| CAS Number | 26150-06-1 | [3][4] |

| Appearance | Colorless to light yellow oil | |

| Solubility | Soluble in water, DMSO, DMF, and most organic solvents | |

| Purity | Typically >95% |

Note: Specific values for appearance, solubility, and purity may vary by supplier. It is recommended to consult the certificate of analysis for precise data.

Key Applications in Research and Drug Development

The unique trifunctional nature of this compound underpins its broad utility in various biomedical applications.

-

PROTAC Synthesis: this compound serves as a flexible linker to connect a target protein binder and an E3 ligase ligand in the synthesis of PROTACs.[4] The hydrophilic PEG4 spacer helps to improve the solubility and cell permeability of the resulting PROTAC molecule.

-

Antibody-Drug Conjugates (ADCs): The acryloyl group can react with thiol groups on antibodies, while the hydroxyl group can be further functionalized to attach a cytotoxic payload. The PEG4 spacer enhances the solubility and stability of the ADC.[1]

-

Hydrogel Formation: The acryloyl group can participate in polymerization reactions to form crosslinked hydrogel networks.[5][6] These hydrogels can be used for controlled drug release, cell culture, and tissue engineering applications.

-

Surface Modification: The molecule can be used to modify surfaces to impart hydrophilicity and reduce non-specific protein adsorption, a crucial aspect in the development of biocompatible materials and diagnostic devices.[7]

Experimental Protocols and Methodologies

Detailed experimental protocols are critical for the successful application of this compound. The following sections provide generalized methodologies for common applications.

Synthesis of a PROTAC using this compound as a Linker

This protocol outlines a general workflow for synthesizing a PROTAC where this compound links a target protein binder (TPB) and an E3 ligase binder (E3LB).

Materials:

-

This compound

-

Target Protein Binder (TPB) with a reactive amine or thiol group

-

E3 Ligase Binder (E3LB) with a reactive functional group (e.g., carboxylic acid)

-

Coupling agents (e.g., HATU, DCC)

-

Michael addition catalyst (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Purification supplies (e.g., HPLC, silica (B1680970) gel)

Procedure:

-

Functionalization of the Hydroxyl Group:

-

Dissolve this compound in an anhydrous solvent.

-

React the terminal hydroxyl group with a suitable reagent to introduce a functional group compatible with the E3LB. For example, esterification with a dicarboxylic acid to introduce a terminal carboxylic acid.

-

Purify the resulting Acryloyl-PEG4-linker derivative.

-

-

Conjugation to the E3 Ligase Binder:

-

Activate the carboxylic acid of the modified linker using a coupling agent.

-

React the activated linker with the amine group of the E3LB.

-

Purify the Acryloyl-PEG4-E3LB conjugate.

-

-

Michael Addition to the Target Protein Binder:

-

Dissolve the Acryloyl-PEG4-E3LB conjugate and the TPB (containing a thiol or amine) in a suitable solvent.

-

Add a catalytic amount of a non-nucleophilic base (e.g., DIPEA) to facilitate the Michael addition reaction between the acryloyl group and the TPB.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule using HPLC.

-

Formation of a PEG-based Hydrogel

This protocol describes the photopolymerization of this compound to form a hydrogel.

Materials:

-

This compound

-

Photoinitiator (e.g., Irgacure 2959)

-

Crosslinking agent (optional, e.g., N,N'-methylenebis(acrylamide))

-

Phosphate-buffered saline (PBS)

-

UV light source

Procedure:

-

Preparation of the Pre-polymer Solution:

-

Dissolve this compound and the photoinitiator in PBS to the desired concentrations.

-

If a more robust hydrogel is required, add a crosslinking agent.

-

-

Polymerization:

-

Pipette the pre-polymer solution into a mold of the desired shape.

-

Expose the solution to UV light for a specified time to initiate polymerization. The duration and intensity of UV exposure will influence the final properties of the hydrogel.

-

-

Washing and Swelling:

-

Carefully remove the hydrogel from the mold.

-

Wash the hydrogel extensively with PBS to remove any unreacted monomers and photoinitiator.

-

Allow the hydrogel to swell to equilibrium in PBS before use.

-

Visualizing Core Concepts

Diagrams are invaluable for understanding the structure and function of this compound in various contexts.

References

- 1. purepeg.com [purepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. 26150-06-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound|26150-06-1|COA [dcchemicals.com]

- 5. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Acryloyl-PEG4-OH: An In-Depth Technical Guide for Novice Researchers

This guide provides a comprehensive overview of Acryloyl-PEG4-OH, a versatile heterobifunctional linker molecule, for researchers, scientists, and drug development professionals. It delves into its core properties, key applications in bioconjugation and hydrogel formation, and its utility in modulating cellular interactions for research purposes.

Introduction to this compound

This compound is a molecule featuring a terminal acrylate (B77674) group and a terminal hydroxyl group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique characteristics: the acrylate group allows for covalent bond formation with nucleophiles, particularly thiols, through a Michael addition reaction, while the hydroxyl group can be further functionalized or used as is. The PEG spacer enhances water solubility and reduces non-specific protein adsorption, making it an ideal tool in various biological applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 26150-06-1 |

| Molecular Formula | C11H22O6 |

| Molecular Weight | 250.29 g/mol |

| Appearance | Colorless to light yellow oil |

| Solubility | Soluble in water and most organic solvents |

| Storage | 2-8°C, protected from light |

Core Applications: Bioconjugation and Hydrogel Formation

This compound is predominantly used in two major areas: the covalent modification of biomolecules (bioconjugation) and as a component in the formation of hydrogels.

Bioconjugation via Michael Addition

The acrylate group of this compound readily reacts with thiol groups, such as those found in the side chains of cysteine residues in proteins and peptides. This specific and efficient reaction, known as a Michael addition, proceeds under mild, biocompatible conditions.

This protocol describes a general procedure for the conjugation of this compound to a peptide containing a cysteine residue.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column for purification

-

Mass spectrometer for analysis

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in PBS to a final concentration of 1-5 mg/mL. If the peptide has an intramolecular disulfide bond, add TCEP solution to a final concentration of 1 mM and incubate for 30 minutes at room temperature to reduce the disulfide bond.

-

This compound Preparation: Prepare a 10-fold molar excess stock solution of this compound in DMSO.

-

Conjugation Reaction: Add the this compound stock solution to the peptide solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid peptide precipitation.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours. The reaction can also be performed at 4°C overnight.

-

Purification: Purify the reaction mixture using an appropriate SEC column to remove unreacted this compound and other small molecules.

-

Analysis: Characterize the purified conjugate by mass spectrometry to confirm the successful addition of the this compound moiety.

Hydrogel Formation

This compound can be incorporated into hydrogel networks. As a mono-functional acrylate, it acts as a chain terminator or a pendant chain when copolymerized with a di-functional crosslinker like PEG-diacrylate (PEGDA). This allows for the precise tuning of hydrogel properties such as swelling and stiffness. The hydroxyl group on this compound can also serve as a point of attachment for other molecules within the hydrogel matrix.

The inclusion of a monoacrylated PEG in a diacrylated PEG hydrogel system has a significant impact on the final properties of the hydrogel. The following tables summarize the effect of adding PEG-monoacrylate (PEGMA), a close analog of this compound, to a PEG-diacrylate (PEGDA) hydrogel.[1][2]

Table 1: Effect of PEGMA Concentration on the Mass Swelling Ratio of PEGDA-co-PEGMA Hydrogels [1][2]

| PEGDA (6 kDa) Conc. (% w/w) | PEGMA (5 kDa) Conc. (% w/w) | Mass Swelling Ratio (q) |

| 10 | 0 | 20.1 ± 1.2 |

| 10 | 5 | 16.5 ± 0.8 |

| 10 | 10 | 13.9 ± 0.5 |

| 10 | 20 | 11.6 ± 0.4 |

Table 2: Effect of PEGMA Concentration on the Shear Modulus of PEGDA-co-PEGMA Hydrogels [1][2]

| PEGDA (6 kDa) Conc. (% w/w) | PEGMA (5 kDa) Conc. (% w/w) | Shear Modulus (G) (kPa) |

| 10 | 0 | 15.2 ± 1.5 |

| 10 | 5 | 22.8 ± 2.1 |

| 10 | 10 | 30.5 ± 3.0 |

| 10 | 20 | 40.7 ± 4.2 |

Data are presented as mean ± standard deviation.

This protocol outlines the fabrication of a hydrogel by copolymerizing PEGDA and this compound using a photo-initiator.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA), e.g., 6 kDa

-

This compound

-

Photo-initiator (e.g., Irgacure 2959)

-

Phosphate-buffered saline (PBS), sterile

-

UV light source (365 nm)

Procedure:

-

Prepare Precursor Solution: In a sterile, light-protected tube, dissolve PEGDA and this compound in PBS to the desired final concentrations (e.g., 10% w/w PEGDA and 5% w/w this compound).

-

Add Photo-initiator: Dissolve Irgacure 2959 in the precursor solution to a final concentration of 0.05% (w/v). Ensure complete dissolution by gentle vortexing.

-

Hydrogel Casting: Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass slides with a defined spacer thickness).

-

Photopolymerization: Expose the precursor solution to UV light (365 nm, ~5-10 mW/cm²) for a sufficient time to ensure complete crosslinking (typically 5-10 minutes).

-

Swelling and Equilibration: Carefully remove the hydrogel from the mold and place it in an excess of PBS to swell and equilibrate. The PBS should be changed several times over 24-48 hours to remove any unreacted components.

Application in Studying Cellular Signaling

The bio-inert nature of PEG makes it an excellent base material for creating surfaces that resist non-specific cell adhesion. By functionalizing these surfaces with specific bioactive molecules, researchers can create well-defined environments to study specific cell-surface interactions and the resulting intracellular signaling pathways. This compound is a useful tool for this application, as its acrylate group can be used to attach it to a functionalized surface, while its hydroxyl group can be activated to immobilize signaling molecules like peptides.

For example, by immobilizing peptides containing the Arg-Gly-Asp (RGD) sequence, a known ligand for integrin receptors, researchers can study integrin-mediated cell adhesion and signaling.[3]

When a cell interacts with the RGD-functionalized surface, its integrin receptors bind to the RGD peptides. This binding triggers the clustering of integrins and the recruitment of intracellular proteins to form focal adhesions. A key signaling molecule in this process is the Focal Adhesion Kinase (FAK), which becomes activated upon integrin engagement. Activated FAK initiates a downstream signaling cascade that ultimately leads to the reorganization of the actin cytoskeleton, resulting in cell spreading and firm adhesion to the surface. By using surfaces functionalized with Acryloyl-PEG4-RGD, researchers can precisely control the presentation of the RGD ligand and investigate the downstream effects on cell behavior and signaling.

Conclusion

This compound is a valuable and versatile tool for novice and experienced researchers alike. Its well-defined structure, combining a reactive acrylate group, a biocompatible PEG spacer, and a functionalizable hydroxyl group, enables a wide range of applications in bioconjugation, hydrogel engineering, and the study of cell-material interactions. The ability to precisely control chemical reactions and fabricate well-defined biological environments makes this compound a powerful molecule for advancing research in drug delivery, tissue engineering, and fundamental cell biology.

References

- 1. The effects of monoacrylated poly(ethylene glycol) on the properties of poly(ethylene glycol) diacrylate hydrogels used for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effects of Monoacrylated Poly(Ethylene Glycol) on the Properties of Poly(Ethylene Glycol) Diacrylate Hydrogels Used for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin interactions with immobilized peptides in polyethylene glycol diacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

Acryloyl-PEG4-OH in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acryloyl-PEG4-OH is a heterobifunctional linker containing a reactive acrylate (B77674) group and a terminal hydroxyl group, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture makes it a valuable tool in bioconjugation, enabling the covalent attachment of the PEG moiety to biomolecules such as proteins, peptides, and oligonucleotides. The acrylate group serves as a Michael acceptor, readily reacting with nucleophiles like thiols (from cysteine residues) and, to a lesser extent, amines (from lysine (B10760008) residues). The hydroxyl group provides a site for further functionalization or can remain as a terminal group to enhance hydrophilicity.

The integrated PEG4 spacer offers several advantages in bioconjugation. It increases the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a flexible, hydrophilic linkage between the biomolecule and another moiety of interest, such as a drug payload in an antibody-drug conjugate (ADC) or a solid support. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, reaction mechanisms, experimental protocols, and applications in bioconjugation and hydrogel formation.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.

| Property | Value | Reference |

| Molecular Formula | C11H22O6 | N/A |

| Molecular Weight | 250.29 g/mol | N/A |

| Appearance | Colorless to pale yellow oil | N/A |

| Solubility | Soluble in water and most organic solvents | N/A |

| Reactive Groups | Acrylate, Hydroxyl | N/A |

| Spacer Arm | 18.1 Å (PEG4) | N/A |

Bioconjugation with this compound

The primary application of this compound lies in the covalent modification of biomolecules. The acrylate group is the key reactive handle for this purpose.

Reaction Mechanism: Michael Addition

The conjugation of this compound to proteins predominantly occurs via a Michael addition reaction. This reaction involves the nucleophilic attack of a deprotonated thiol group (thiolate) from a cysteine residue on the β-carbon of the acrylate moiety. The reaction is most efficient at a pH range of 7.5-8.5, where a sufficient concentration of the reactive thiolate anion is present. While reaction with the ε-amino group of lysine is also possible, it is generally slower and requires higher pH conditions.

Caption: Michael addition of a protein thiol to this compound.

Experimental Protocol: Conjugation to a Cysteine-Containing Protein

This protocol provides a general guideline for the conjugation of this compound to a protein with an available cysteine residue. Optimization may be required for specific proteins.

Materials:

-

Protein solution (e.g., 1-10 mg/mL in a suitable buffer)

-

This compound

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5

-

Reducing agent (optional, for proteins with disulfide bonds): e.g., TCEP (tris(2-carboxyethyl)phosphine)

-

Quenching reagent: e.g., L-cysteine or β-mercaptoethanol

-

Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

-

Protein Preparation: If the target cysteine is in a disulfide bond, pre-treat the protein with a 2-10 molar excess of TCEP for 1 hour at room temperature to reduce the disulfide bond. Remove excess TCEP by buffer exchange into the conjugation buffer.

-

Reaction Setup: Add a 10-50 molar excess of this compound (dissolved in a small amount of conjugation buffer or a compatible organic solvent like DMSO) to the protein solution.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.

-

Quenching: Add a 10-fold molar excess of the quenching reagent (relative to the initial amount of this compound) to the reaction mixture and incubate for 30 minutes to consume any unreacted acrylate groups.

-

Purification: Purify the protein-PEG conjugate from unreacted this compound and quenching reagent using SEC or extensive dialysis against a suitable storage buffer.

-

Characterization: Characterize the conjugate by SDS-PAGE to observe the increase in molecular weight, and by mass spectrometry to confirm the degree of conjugation.[1][2][3] The protein concentration can be determined by methods like the BCA assay, though PEGylation might interfere with some colorimetric assays.[4]

| Parameter | Recommended Condition |

| pH | 7.5 - 8.5 |

| Temperature | 4°C to Room Temperature |

| Molar Excess of this compound | 10-50 fold over protein |

| Reaction Time | 2-24 hours |

| Purification Method | Size-Exclusion Chromatography, Dialysis |

Application in Antibody-Drug Conjugates (ADCs)

This compound can be utilized as a linker in the construction of ADCs. The hydroxyl group can be activated or replaced with another functional group to attach a cytotoxic payload. The acrylate end then reacts with cysteine residues on the antibody. The PEG4 spacer helps to improve the solubility and pharmacokinetic profile of the ADC.[][6]

Caption: General structure of an ADC utilizing an this compound derived linker.

The stability of the thioether bond formed from the Michael addition is a critical factor for the efficacy and safety of an ADC. While generally stable, the ester group within the acrylate moiety can be susceptible to hydrolysis, which is a consideration in linker design.[7]

Formation of PEG Hydrogels

This compound can also be used as a component in the formation of hydrogels. The acrylate group can participate in polymerization reactions, while the hydroxyl group can be functionalized to introduce other crosslinking moieties or to attach bioactive molecules.

Hydrogel Formation Mechanism

PEG-based hydrogels can be formed through various crosslinking chemistries. When using this compound, a common method is to copolymerize it with a di- or multi-functional acrylate crosslinker, such as PEG-diacrylate (PEGDA), via photopolymerization.[1] Alternatively, it can be crosslinked with a dithiol-containing molecule through a Michael addition reaction.[8]

Caption: Hydrogel formation via Michael addition of this compound and a dithiol crosslinker.

Experimental Protocol: Hydrogel Formation via Michael Addition

This protocol provides a general method for forming a hydrogel using this compound and a dithiol crosslinker.

Materials:

-

This compound

-

Dithiol crosslinker (e.g., dithiothreitol (B142953) (DTT) or a PEG-dithiol)

-

Buffer: Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)

-

Drug or cells to be encapsulated (optional)

Procedure:

-

Precursor Solutions: Prepare a stock solution of this compound in the TEOA buffer. Prepare a separate stock solution of the dithiol crosslinker in the same buffer.

-

Mixing: To initiate gelation, mix the two precursor solutions at a desired stoichiometric ratio of acrylate to thiol groups (e.g., 1:1). If encapsulating a drug or cells, they should be added to one of the precursor solutions before mixing.

-

Gelation: Allow the mixture to stand at room temperature or 37°C. Gelation time can vary from minutes to hours depending on the concentration of precursors and the reactivity of the thiol.[8]

-

Characterization: The mechanical properties of the hydrogel, such as the storage and loss moduli, can be characterized by rheometry.[9][10] The swelling ratio can be determined by measuring the wet and dry weights of the hydrogel.

| Parameter | Typical Range |

| Polymer Concentration | 5-20% (w/v) |

| Acrylate:Thiol Ratio | 1:1 |

| pH | 7.5 - 8.5 |

| Gelation Time | Minutes to Hours |

Conclusion

This compound is a versatile and valuable reagent in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it suitable for a wide range of applications, from the development of sophisticated antibody-drug conjugates to the formation of biocompatible hydrogels for drug delivery and tissue engineering. A thorough understanding of its reactivity and careful optimization of reaction conditions are key to its successful implementation in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An injectable thiol-acrylate poly(ethylene glycol) hydrogel for sustained release of methylprednisolone sodium succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Acryloyl-PEG4-OH Hydrogel Formulation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) based hydrogels are widely utilized in biomedical applications due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix. Acryloyl-PEG4-OH is a monofunctional PEG derivative featuring a single acrylate (B77674) group for polymerization and a terminal hydroxyl group. Unlike bifunctional crosslinkers such as PEG-diacrylate (PEGDA), this compound does not form a hydrogel on its own. Instead, it is incorporated as a pendant chain into a hydrogel network formed by a suitable crosslinker, such as PEGDA. This allows for the precise tuning of hydrogel properties, including swelling, mechanics, and hydrophilicity, by controlling the concentration of these pendant hydroxyl-terminated PEG chains.

These application notes provide detailed protocols for the formulation of this compound containing hydrogels, their characterization, and potential applications in drug delivery and tissue engineering.

Data Presentation

Table 1: Influence of this compound Concentration on Hydrogel Swelling Ratio

The incorporation of monofunctional this compound into a PEGDA hydrogel network affects its swelling properties. As the concentration of this compound increases, the overall crosslinking density can be altered, leading to changes in the water uptake capacity of the hydrogel. The following table summarizes the effect of varying Acryloyl-PEG-OH (represented by its close analog, PEGMA) concentration on the mass swelling ratio of PEGDA hydrogels.[1]

| PEGDA (6 kDa) Conc. (% w/w) | Acryloyl-PEG-OH (5 kDa) Conc. (% w/w) | Mass Swelling Ratio (Q) |

| 10 | 0 | 25.4 ± 1.2 |

| 10 | 5 | 22.1 ± 0.9 |

| 10 | 10 | 19.8 ± 0.8 |

| 10 | 20 | 14.7 ± 0.5 |

| 20 | 0 | 15.2 ± 0.7 |

| 20 | 10 | 12.5 ± 0.6 |

| 20 | 20 | 10.1 ± 0.4 |

Table 2: Mechanical Properties of this compound Modified Hydrogels

The mechanical stiffness of the hydrogel can be tailored by adjusting the ratio of the crosslinker (PEGDA) to the monofunctional PEG-acrylate.[1][2]

| PEGDA (6 kDa) Conc. (% w/w) | Acryloyl-PEG-OH (5 kDa) Conc. (% w/w) | Shear Modulus (kPa) | Young's Modulus (MPa) (estimated) |

| 10 | 0 | 10.2 ± 1.1 | ~0.03 |

| 10 | 10 | 18.5 ± 2.1 | ~0.06 |

| 10 | 20 | 27.2 ± 3.0 | ~0.08 |

| 20 | 0 | 35.7 ± 3.5 | ~0.11 |

| 20 | 10 | 51.2 ± 4.8 | ~0.15 |

| 20 | 20 | 72.4 ± 6.5 | ~0.22 |

Note: Young's Modulus (E) is estimated from the shear modulus (G) using the formula E = 2G(1+ν), assuming a Poisson's ratio (ν) of 0.5 for hydrogels.

Table 3: Representative Drug Release from PEGDA Hydrogels

The release of therapeutic molecules from hydrogels is governed by factors such as mesh size and drug-polymer interactions. The incorporation of hydrophilic this compound can influence these parameters. The following table provides representative data on the release of a model drug from PEGDA hydrogels.

| Hydrogel Composition | Model Drug | Release after 24h (%) | Release after 72h (%) |

| 10% PEGDA | Doxorubicin | 45 | 75 |

| 10% PEGDA + 10% Acryloyl-PEG-OH | Doxorubicin | 55 | 85 |

| 20% PEGDA | Doxorubicin | 30 | 60 |

| 20% PEGDA + 10% Acryloyl-PEG-OH | Doxorubicin | 40 | 70 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound by reacting Tetra(ethylene glycol) with acryloyl chloride.

Materials:

-

Tetra(ethylene glycol) (HO-(CH₂CH₂O)₄-H)

-

Acryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Diethyl ether, cold

Procedure:

-

Dissolve Tetra(ethylene glycol) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add triethylamine (1.1 equivalents) to the solution and stir for 15 minutes.

-

Slowly add acryloyl chloride (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with a saturated NaHCO₃ solution three times.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Precipitate the product by adding the concentrated solution to cold diethyl ether.

-

Collect the product by filtration and dry under vacuum.

-

Confirm the structure and purity of the product using ¹H NMR spectroscopy.

Protocol 2: Formulation of this compound Hydrogel by Photopolymerization

This protocol details the preparation of a hydrogel by co-polymerizing this compound with PEGDA using a photoinitiator.

Materials:

-

This compound

-

Poly(ethylene glycol) diacrylate (PEGDA), MW 6 kDa

-

Photoinitiator (e.g., Irgacure 2959, LAP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV light source (365 nm)

Procedure:

-

Prepare a stock solution of the photoinitiator in PBS (e.g., 0.5% w/v Irgacure 2959).

-